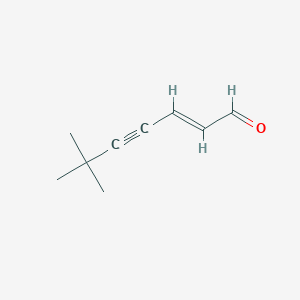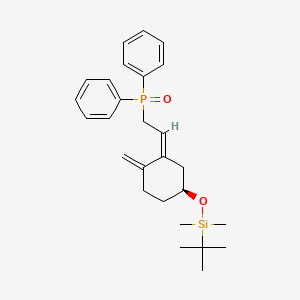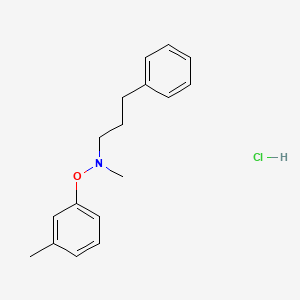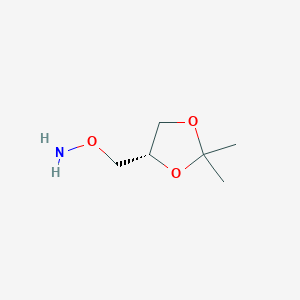
Desmethyl Ethyldihydrocephalomannine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1. 1-(3-Chloro-4-methylphenyl)thiourea
Synthesis Analysis
1-(3-Chloro-4-methylphenyl)thiourea derivatives have been synthesized through various methods involving the reaction of corresponding amines with isothiocyanates. The synthesis process typically involves refluxing mixtures of equimolar amounts of specific isothiocyanates with toluene derivatives, characterized by spectroscopic techniques (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure is characterized using XRD (X-ray diffraction), NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy), revealing detailed geometry, bonding patterns, and intra- and intermolecular interactions (Saeed & Parvez, 2005).
Chemical Reactions and Properties
These compounds exhibit various chemical behaviors, including potential reactivity sites for nucleophilic attack, as indicated by HOMO-LUMO analysis and Fukui functions. Their chemical stability and reactivity, including possible autoxidation and hydrolysis, have been assessed through bond dissociation energies and radial distribution functions (Bielenica et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, are determined using techniques like single crystal X-ray diffraction, providing insights into the compound's stability and structural characteristics under various conditions (Saeed & Parvez, 2005).
Chemical Properties Analysis
Investigations into the electronic structure, including HOMO-LUMO gap and NBO analysis, reveal insights into the electronic properties and reactivity of these compounds. The studies highlight the charge transfer within the molecule and the potential for developing new materials or drugs based on these properties (Sheena Mary et al., 2016).
2. Desmethyl Ethyldihydrocephalomannine
The specific compound “Desmethyl Ethyldihydrocephalomannine” is not directly identified in the available literature from my search. This suggests that detailed scientific research covering synthesis, molecular structure, chemical reactions, and properties directly related to this compound might be sparse or indexed under different terminologies or chemical names.
Propriétés
Numéro CAS |
514801-83-3 |
|---|---|
Nom du produit |
Desmethyl Ethyldihydrocephalomannine |
Formule moléculaire |
C₄₅H₅₃NO₁₄ |
Poids moléculaire |
831.9 |
Synonymes |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

